AZ PFKFB3 67

説明

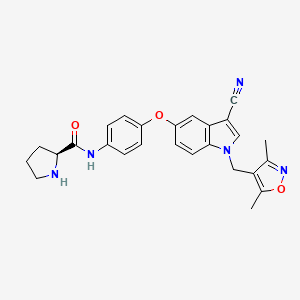

Structure

3D Structure

特性

IUPAC Name |

(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIKFKQBWGMLCA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Characterization of Az Pfkfb3 67 As a Pfkfb3 Modulator

Direct Binding Interactions of AZ PFKFB3 67 with PFKFB3 Enzyme

Direct physical interaction between this compound and its target enzyme has been experimentally verified. Studies utilizing isothermal titration calorimetry (ITC) have demonstrated the binding of this compound to the recombinant human PFKFB3 enzyme. mdpi.comresearchgate.netnih.gov ITC analysis measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing direct evidence of the interaction. The results from these experiments confirmed a direct binding event between this compound and PFKFB3. mdpi.comresearchgate.netnih.gov The data from these binding studies suggest a binding stoichiometry where one molecule of this compound interacts with one monomer of the PFKFB3 enzyme. researchgate.net This confirmation of direct binding is a critical first step in characterizing its mechanism as a true PFKFB3 inhibitor. nih.gov

Inhibition Kinetics and Enzymatic Activity Profile of this compound (e.g., IC50 values against PFKFB3 and other isoforms)

This compound has been identified as a potent inhibitor of the kinase activity of PFKFB3. medchemexpress.com Its inhibitory potency is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. Research has established that this compound has an IC50 value of 11 nM for PFKFB3. medchemexpress.comrndsystems.comtocris.com To assess its selectivity, its activity was also tested against other isoforms of the PFKFB enzyme family. The compound displays significantly lower potency against PFKFB2 and PFKFB1, with IC50 values of 159 nM and 1130 nM, respectively. medchemexpress.comrndsystems.comtocris.com

Specificity and Selectivity Profiling of this compound Against Related Kinases and Metabolic Enzymes

The specificity of a chemical modulator is a crucial aspect of its profile, indicating its ability to interact with its intended target over other related proteins. The inhibition kinetics data for this compound demonstrate a clear selective profile for PFKFB3. medchemexpress.comrndsystems.comtocris.com Based on the reported IC50 values, this compound is approximately 14.5 times more selective for PFKFB3 than for PFKFB2 (159 nM / 11 nM) and about 103 times more selective for PFKFB3 over PFKFB1 (1130 nM / 11 nM). This high degree of selectivity for the PFKFB3 isoform is a key characteristic of the compound, distinguishing it as a targeted inhibitor. mdpi.comnih.gov This selectivity minimizes the potential for off-target effects that could arise from the inhibition of other PFKFB isoforms or unrelated kinases.

Distinction of this compound Mechanism from Other PFKFB3 Modulators (e.g., 3PO)

The mechanism of this compound is notably distinct from that of other widely studied PFKFB3 modulators, particularly 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO). mdpi.comnih.gov A critical difference lies in their direct interaction with the PFKFB3 enzyme. While this compound has been shown to be a bona fide inhibitor that directly binds to PFKFB3, studies have revealed that 3PO does not bind to the enzyme. nih.govnih.govpatsnap.com This lack of direct binding for 3PO has raised questions about its reported mechanism of action. mdpi.comnih.gov

Furthermore, their downstream effects on cellular metabolism appear to differ. In some studies, this compound was found to inhibit processes like angiogenesis without causing a detectable decrease in lactate (B86563) production or ATP levels in endothelial cells, suggesting a mechanism that can be independent of glycolysis inhibition. mdpi.comresearchgate.netnih.gov In contrast, 3PO is thought to inhibit glycolysis and cause an accumulation of lactic acid within cells. patsnap.com The mechanism of action for PFK15, an analog of 3PO, has also been described as being "totally different" from that of AZ67. patsnap.com These findings underscore that this compound operates through a distinct and more direct mechanism of PFKFB3 inhibition compared to 3PO. nih.govpatsnap.com

Cellular and Molecular Impacts of Az Pfkfb3 67 on Metabolic and Signaling Pathways

Modulation of Fructose-2,6-bisphosphate (F-2,6-BP) Levels

As a direct inhibitor of the kinase activity of PFKFB3, AZ PFKFB3 67 effectively reduces the intracellular levels of F-2,6-BP. nih.govopen.ac.uk This is a primary and direct consequence of its mechanism of action. Studies have shown that this compound can completely deplete cellular F-2,6-BP levels. open.ac.ukresearchgate.net For instance, in A549 human lung carcinoma cells, this compound demonstrated a potent ability to reduce F-2,6-BP. researchgate.net This reduction in F-2,6-BP directly impacts the activity of PFK-1, thereby throttling a critical control point of the glycolytic pathway. tocris.com In Cln7∆ex2 neurons, a model for a lysosomal storage disease, treatment with this compound prevented the pathological increase in F-2,6-BP levels. nih.gov

Regulation of Glycolytic Intermediates and Lactate (B86563) Production

However, the effect of this compound on lactate production can be cell-type and context-dependent. In a study using human aortic endothelial cells (HAOECs), AZ67 did not decrease lactate production, suggesting that in some cell types, compensatory mechanisms might be at play or that the reliance on PFKFB3-driven glycolysis varies. nih.govmdpi.comresearchgate.net

| Cell Type/Model | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | Inhibition | Decreased pyruvate (B1213749) and lactate | nih.gov |

| Primary Neurons (Ischemia/Reperfusion) | Inhibition | Prevented increase in glycolytic flux and lactate release | researchgate.net |

| Human Aortic Endothelial Cells (HAOECs) | No significant effect | No decrease in lactate production | nih.govmdpi.com |

| A549 Lung Carcinoma Cells | Inhibition | Decrease in lactate secretion | medchemexpress.com |

Influence on Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Activity and Interplay with Glycolysis

The inhibition of glycolysis by this compound can lead to a redirection of glucose flux into alternative metabolic pathways, most notably the Pentose Phosphate Pathway (PPP). researchgate.net The PPP is crucial for producing NADPH, which is essential for antioxidant defense, and for generating precursors for nucleotide biosynthesis. tandfonline.comnih.gov

In a neuronal model of ischemia/reperfusion, where the PPP flux was decreased, treatment with AZ67 prevented this decrease, suggesting a metabolic switch from glycolysis to the PPP. researchgate.net This shift is considered a protective mechanism, as the regenerated NADPH helps to preserve the glutathione (B108866) redox status and protect against oxidative stress. researchgate.netnih.gov Conversely, under conditions of proliferative stress, such as in hematopoietic stem cells, PFKFB3 activation leads to both increased glycolytic ATP production and PPP activation. elifesciences.orgbiorxiv.org Therefore, inhibiting PFKFB3 with this compound can modulate this balance, potentially enhancing the cell's antioxidant capacity by shunting glucose-6-phosphate towards the PPP. nih.gov

Effects on Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS)

The relationship between glycolysis and mitochondrial respiration is complex. High rates of glycolysis can suppress mitochondrial respiration, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells. dergipark.org.tr By inhibiting PFKFB3 and thus glycolysis, this compound can lead to a metabolic shift towards oxidative phosphorylation (OXPHOS). In patient-derived tumor organoids from rectal cancer, a PFKFB3 inhibitor was shown to alter the metabolic status towards OXPHOS. aacrjournals.org

However, in other contexts, PFKFB3-driven glycolysis appears necessary to support mitochondrial function. In hematopoietic stem cells under OXPHOS inhibition, PFKFB3 activity is crucial for compensatory glycolytic ATP production to maintain cellular energy levels. elifesciences.orgelifesciences.org In a model of CLN7 disease, PFKFB3 inhibition with AZ67 did not affect mitochondrial ROS but helped restore mitochondrial function, indicating a complex interplay. nih.gov

Impact on Cellular ATP Production and Energy Homeostasis

The effect of this compound on cellular ATP levels is highly context-dependent. Since glycolysis is a rapid source of ATP, its inhibition can lead to a decrease in cellular energy, particularly in cells that heavily rely on this pathway. nih.gov In hematopoietic stem cells, inhibition of PFKFB3 under conditions of OXPHOS inhibition or proliferative stress leads to a rapid decrease in ATP concentrations. elifesciences.orgnih.gov

Conversely, in some cell types, the impact on total ATP levels may be minimal, possibly due to a compensatory increase in ATP production from other sources like OXPHOS. elifesciences.org For example, in activated human aortic endothelial cells, treatment with AZ67 did not lead to a decrease in total cellular ATP levels. nih.govmdpi.comresearchgate.net This suggests that these cells can effectively switch to alternative energy pathways to maintain their energy homeostasis when PFKFB3 is inhibited.

| Cell Type/Model | Condition | Effect of this compound on ATP | Reference |

|---|---|---|---|

| Hematopoietic Stem Cells | OXPHOS Inhibition | Rapidly decreased ATP | elifesciences.orgelifesciences.org |

| Human Aortic Endothelial Cells | TNF-α or DMOG stimulation | No decrease in ATP | nih.govmdpi.comresearchgate.net |

Modulation of Reactive Oxygen Species (ROS) Levels and Redox State

PFKFB3 activity is intricately linked to the cellular redox state. By controlling the balance between glycolysis and the PPP, PFKFB3 influences the production of NADPH, a key molecule for regenerating the antioxidant glutathione (GSH). nih.gov Inhibition of PFKFB3 by this compound can shift glucose metabolism towards the PPP, increasing NADPH production and thereby enhancing the cell's capacity to detoxify reactive oxygen species (ROS). researchgate.netalzdiscovery.org

In a neuronal model of oxygen and glucose deprivation, AZ-67 treatment prevented the increase in both mitochondrial ROS and hydrogen peroxide. researchgate.netalzdiscovery.org This is because PFKFB3 inhibition boosts glucose utilization through the PPP, which supplies the necessary NADPH for glutathione regeneration and protects against redox stress. nih.gov In contrast, in some cancer cells, NOX2-induced ROS can upregulate PFKFB3, creating a feedback loop that promotes proliferation. oaepublish.com Furthermore, excessive ROS can inactivate PFKFB3 through S-glutathionylation, which itself forces a shift from glycolysis to the PPP to counteract oxidative stress. tandfonline.comnih.gov

Crosstalk with Key Signaling Pathways (e.g., mTORC1, NF-κB, HIF-1α)

PFKFB3 does not operate in isolation; its activity is intertwined with major signaling pathways that control cell growth, inflammation, and response to hypoxia.

mTORC1: The mTORC1 pathway, a central regulator of cell growth and metabolism, can be influenced by PFKFB3 activity. In mantle cell lymphoma (MCL) cells, inhibition of PFKFB3 with this compound was shown to decrease the phosphorylation of the mTORC1 downstream target p70S6K and reduce levels of the anti-apoptotic protein MCL-1. open.ac.uk This suggests that PFKFB3 activity is upstream of or contributes to mTORC1 signaling. oncotarget.comopen.ac.uk

NF-κB: The pro-inflammatory NF-κB pathway is also linked to PFKFB3. In macrophages, PFKFB3 ablation or inhibition suppresses the expression of pro-inflammatory genes by attenuating the NF-κB signaling pathway. frontiersin.org Similarly, in endothelial cells, PFKFB3-driven glycolysis is critical for the inflammatory response, which may involve the NF-κB pathway. tandfonline.com PFKFB3 inhibition can reduce the expression of cancer cell adhesion molecules by decreasing NF-κB signaling. auctoresonline.org

HIF-1α: Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes a switch to glycolytic metabolism, in part by upregulating the expression of PFKFB3. plos.orgarchivesofmedicalscience.com This creates a feed-forward loop that sustains high glycolytic rates in hypoxic environments, such as solid tumors. plos.org PFKFB3 inhibition can therefore counteract the metabolic adaptations driven by HIF-1α. archivesofmedicalscience.com There is also evidence of crosstalk where PFKFB3 can co-localize with HIF-1α in the nucleus to regulate the expression of genes like PD-L1, affecting immune evasion. ijbs.com

Cellular Responses and Phenotypic Consequences Induced by Az Pfkfb3 67

Effects on Cell Proliferation and Cell Cycle Progression in Preclinical Models

AZ PFKFB3 67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has demonstrated varied effects on cell proliferation and cell cycle progression in preclinical studies, with outcomes often dependent on the cell type and experimental context.

In the context of endothelial cells (ECs), which are crucial for angiogenesis, this compound has been shown to not inhibit their proliferation. researchgate.netmdpi.comnih.gov Specifically, in studies using human aortic endothelial cells (HAOECs), treatment with this compound did not diminish their proliferative capacity, even when the cells were activated with pro-inflammatory stimuli like TNF-α or the oncometabolite mimetic DMOG. researchgate.netmdpi.com This suggests that the anti-angiogenic effects of this compound observed in some models are not a direct result of halting endothelial cell proliferation. researchgate.netmdpi.com

Conversely, in the context of cancer biology, inhibiting PFKFB3 is a strategy to suppress tumor cell growth by downregulating glycolytic flux. alzdiscovery.org PFKFB3 plays a role in promoting cell proliferation by regulating key cell cycle proteins. nih.gov For instance, PFKFB3 can upregulate cyclin-dependent kinase-1 (CDK1) and downregulate p27, a cell cycle inhibitor. nih.gov By inhibiting PFKFB3, it is proposed that this proliferative advantage can be curtailed.

In hematopoietic stem cells (HSCs), PFKFB3 is implicated in promoting proliferation. Overexpression of Pfkfb3 has been shown to induce HSC proliferation, while its inhibition or loss suppresses it. elifesciences.orgelifesciences.org In vitro studies have shown that a PFKFB3 inhibitor decreased the cell count in HSC-derived colonies under proliferative conditions. elifesciences.org

Furthermore, in the setting of renal fibrosis, inhibition of PFKFB3 in vitro resulted in the suppression of fibroblast proliferation. nih.gov Knockdown of PFKFB3 in NRK-49F renal fibroblast cells suppressed the induction of the proliferation marker, proliferating cell nuclear antigen (PCNA), upon treatment with TGFβ1. nih.gov

Table 1: Effects of this compound on Cell Proliferation

| Cell Type | Effect on Proliferation | Preclinical Model |

|---|---|---|

| Human Aortic Endothelial Cells (HAOECs) | No inhibition | In vitro cell culture researchgate.netmdpi.com |

| Cancer Cells | Suppression (by inhibiting PFKFB3) | General cancer biology concept alzdiscovery.orgnih.gov |

| Hematopoietic Stem Cells (HSCs) | Suppression | In vitro cell culture elifesciences.org |

| Renal Fibroblasts (NRK-49F) | Suppression | In vitro cell culture nih.gov |

Induction of Apoptosis and Programmed Cell Death Pathways

This compound has been shown to prevent apoptosis in specific neuronal contexts while its target, PFKFB3, is implicated in apoptosis regulation in other cell types. alzdiscovery.orgprobechem.com

In preclinical models of neurodegeneration and ischemic stroke, this compound demonstrated neuroprotective effects by preventing neuronal apoptosis. alzdiscovery.orgprobechem.com Specifically, in mouse cortical primary neurons, this compound prevented apoptosis induced by the Alzheimer's disease-related peptide Aβ(25-35) in a dose-dependent manner. alzdiscovery.org It also attenuated apoptosis in an in vitro model of oxygen and glucose deprivation, where it prevented the loss of mitochondrial membrane potential. alzdiscovery.org The proposed mechanism is that by inhibiting PFKFB3-driven glycolysis in neurons, which can lead to redox stress, this compound prevents the subsequent activation of apoptotic pathways. alzdiscovery.orgprobechem.com

In contrast, in the context of cancer, inhibition of PFKFB3 is often associated with the induction of apoptosis. nih.gov While not directly stated for this compound in the provided search results, other PFKFB3 inhibitors have been shown to induce apoptosis in cancer cell lines. nih.gov Additionally, B7-H3, a protein that can regulate glucose metabolism, is linked to the inhibition of apoptosis in cancer. nih.gov

In hematological cancer cell lines, particularly those dependent on the anti-apoptotic protein MCL-1, the intracellular calcium chelator BAPTAi was found to induce apoptosis. open.ac.uk This effect was linked to the direct inhibition of PFKFB3. open.ac.uk While this compound on its own did not induce cell death in these cell lines, it did mimic the downstream effects of BAPTAi on MCL-1 downregulation, suggesting a role in sensitizing cells to apoptosis. open.ac.uk Furthermore, studies using BAPTAi, which directly inhibits PFKFB3, showed it could induce apoptosis in various hematological cancer cell lines. open.ac.uk

In neutrophils, treatment with the compound 3PO was observed to increase the population of late apoptotic cells. nih.gov However, it is important to note that recent studies have questioned whether 3PO's effects are mediated through PFKFB3 inhibition. nih.govnih.gov

Table 2: Effects of this compound on Apoptosis

| Cell Type | Effect on Apoptosis | Preclinical Model |

|---|---|---|

| Mouse Cortical Primary Neurons | Prevention | In vitro (Aβ(25-35) induced) alzdiscovery.org |

| Mouse Primary Neurons | Prevention | In vitro (oxygen-glucose deprivation) alzdiscovery.orgprobechem.com |

| Hematological Cancer Cells | No direct induction, but involved in pathways that can lead to apoptosis | In vitro cell culture open.ac.uk |

Modulation of Autophagy and Lysosomal Function

The inhibition of PFKFB3 by compounds like this compound has been linked to the modulation of autophagy and lysosomal function, particularly in the context of neuronal cells and certain disease models.

In a mouse model of CLN7 neuronal ceroid lipofuscinosis, a lysosomal storage disease, there is a failure in the autophagy-lysosomal pathway. nih.govbiorxiv.org This leads to the accumulation of damaged mitochondria. nih.govbiorxiv.org Treatment with this compound in this model was shown to rectify key disease hallmarks, suggesting that inhibiting PFKFB3 can alleviate the consequences of impaired autophagy and lysosomal dysfunction. nih.govbiorxiv.org Specifically, in CLN7 patient-derived cells, inhibiting PFKFB3 with this compound was shown to have beneficial effects. nih.gov

Furthermore, in primary neurons, the analysis of the autophagy pathway can be studied by using inhibitors of lysosomal proteolysis, such as leupeptin (B1674832) and ammonium (B1175870) chloride. researchgate.net While the direct effect of this compound on autophagic flux was not detailed in the provided results, its use in models with underlying lysosomal defects points to its potential to influence these pathways. nih.govbiorxiv.orgresearchgate.net

In the context of hematological cancers, the degradation of the anti-apoptotic protein MCL-1, which can be influenced by PFKFB3 inhibition, occurs via the proteasome, not the lysosome. open.ac.uk This was demonstrated by the use of a proteasomal inhibitor (bortezomib) and a lysosomal inhibitor (bafilomycin A). open.ac.uk

Impact on Cell Migration, Invasion, and Metastasis-Associated Processes

The inhibition of PFKFB3, the target of this compound, has significant implications for cell migration, invasion, and processes associated with metastasis, although the effects of this compound itself can be context-dependent.

In the realm of angiogenesis, studies on human aortic endothelial cells (HAOECs) have surprisingly shown that this compound does not inhibit their migration. researchgate.netmdpi.com This was observed even when the cells were stimulated with pro-inflammatory and pro-angiogenic factors like TNF-α and DMOG. researchgate.netmdpi.com This indicates that the anti-angiogenic properties of this compound are not mediated by a direct blockade of endothelial cell migration. researchgate.netmdpi.com

However, in the broader context of PFKFB3 function, its inhibition is generally associated with reduced cell migration and invasion. For instance, PFKFB3 is known to play a vital role in the metastasis of tumors. tandfonline.com In breast cancer cells, overexpression of miR-206 was found to suppress migration by targeting PFKFB3. frontiersin.org Similarly, in triple-negative breast cancer (TNBC) cells, the PFKFB3 inhibitor PFK15 was shown to decrease the migration rate. patsnap.com

In the context of immune cells, the loss of PFKFB3 in monocytes/macrophages has been shown to impair their aggregation, invasion, and motility, which are essential for their infiltration into tissues. nih.gov

Furthermore, PFKFB3 inhibition has been proposed as a therapeutic strategy to reduce tumor metastasis by normalizing tumor blood vessels and reducing the invasion of cancer cells. frontiersin.org This is partly because the inhibition of PFKFB3 can lead to a high-level expression of VE-cadherin in endothelial cells, which tightens the vascular barrier. frontiersin.org

Table 3: Effects of this compound on Cell Migration and Invasion

| Cell Type | Effect on Migration/Invasion | Preclinical Model |

|---|---|---|

| Human Aortic Endothelial Cells (HAOECs) | No inhibition of migration | In vitro cell culture researchgate.netmdpi.com |

| Monocytes/Macrophages | Impaired aggregation, invasion, and motility (with loss of PFKFB3) | In vitro and in vivo models nih.gov |

| Triple-Negative Breast Cancer (TNBC) Cells | Decreased migration rate (with PFK15, another PFKFB3 inhibitor) | In vitro cell culture patsnap.com |

Influence on Angiogenesis and Neovascularization (including glycolysis-independent effects)

This compound has been identified as a significant inhibitor of angiogenesis, the formation of new blood vessels, through mechanisms that are, in part, independent of glycolysis inhibition. researchgate.netmdpi.comnih.gov

In preclinical studies, this compound demonstrated a notable ability to inhibit angiogenesis both in vitro and in vivo. researchgate.netmdpi.comnih.govprobechem.com In vitro, it showed good inhibitory efficacy in the tube-formation assay using human aortic endothelial cells (HAOECs). researchgate.netmdpi.comnih.gov This effect was observed even at low doses in vivo. researchgate.netmdpi.comnih.gov

A key finding is that the anti-angiogenic effect of this compound appears to be independent of its impact on glycolysis in endothelial cells. researchgate.netmdpi.comnih.gov Studies have shown that this compound did not decrease lactate (B86563) production or ATP levels in endothelial cells, which are indicators of glycolytic activity. researchgate.netnih.govprobechem.com This is a significant distinction from other PFKFB3 inhibitors like 3PO, whose mechanism of action has been questioned. researchgate.netnih.gov

The precise glycolysis-independent mechanism by which this compound inhibits angiogenesis is still under investigation, but it is hypothesized to involve signaling pathways that regulate endothelial cell behavior. mdpi.com One possibility is an interaction with the Notch signaling pathway, which is known to be related to PFKFB3-driven glycolysis and plays a role in determining endothelial cell fate (tip vs. stalk cells). mdpi.com

In the context of neovascular eye diseases, targeting PFKFB3 has shown great potential for anti-angiogenic effects. researchgate.net PFKFB3 is implicated in pathological angiogenesis in conditions like neovascular age-related macular degeneration (nAMD). patsnap.com In a mouse model of choroidal neovascularization, suppression of myeloid PFKFB3-driven glycolysis protected against the condition.

Table 4: Effects of this compound on Angiogenesis

| Model | Key Findings | Mechanism |

|---|---|---|

| In vitro (HAOEC tube formation assay) | Good inhibitory efficacy | Glycolysis-independent researchgate.netmdpi.comnih.gov |

| In vivo | Significant inhibition of angiogenesis at low doses | Glycolysis-independent researchgate.netmdpi.comnih.gov |

| Neovascular eye disease models | PFKFB3 is a potential therapeutic target | Anti-angiogenic effects patsnap.comresearchgate.net |

Modulation of Immune Cell Function and Inflammatory Responses (e.g., macrophages, neutrophils, endothelial cells)

This compound and the inhibition of its target, PFKFB3, have been shown to modulate the function of various immune cells and inflammatory responses. PFKFB3-driven glycolysis is a key process in the activation and function of immune cells like macrophages and neutrophils. tandfonline.com

In the context of sepsis, PFKFB3 is rapidly upregulated and contributes to the inflammatory response. tandfonline.com PFKFB3-driven glycolysis promotes the inflammatory activation of macrophages and neutrophils, leading to the release of proinflammatory factors. tandfonline.com Inhibition of PFKFB3 has shown potential in treating sepsis by curbing this excessive inflammatory response. tandfonline.com

In macrophages, PFKFB3-driven glycolysis is crucial for their development, differentiation, and activation. tandfonline.com In certain contexts, such as resistance to aspergillosis, PFKFB3-driven glycolysis in macrophages is a vital part of the immune response. tandfonline.com In neovascular age-related macular degeneration (nAMD), macrophages and microglia exhibit a hyper-glycolytic and activated phenotype, and myeloid cell-specific knockout of PFKFB3 can attenuate pathological angiogenesis. patsnap.com

In neutrophils, PFKFB3 is also overexpressed in certain inflammatory conditions. medrxiv.org PFKFB3-driven glycolysis supports the expression of inflammatory cytokines. nih.govmedrxiv.orgoup.com However, a study using this compound on human neutrophils found that it had no effect on reactive oxygen species (ROS) production or neutrophil extracellular trap (NET) formation, in contrast to the effects seen with the less specific inhibitor 3PO. nih.govmedrxiv.orgoup.com This suggests that the specific inhibition of PFKFB3 by this compound may have different consequences for neutrophil function than broader glycolysis inhibition.

In endothelial cells, this compound has been studied in the context of inflammation-induced angiogenesis. researchgate.netmdpi.com It was effective at inhibiting tube formation in endothelial cells activated by the pro-inflammatory cytokine TNF-α. researchgate.netmdpi.com

In CD8+ T cells, which are crucial for anti-tumor immunity, B7-H3 has been shown to suppress their function by reprogramming glycolytic metabolism. nih.gov Inhibition of glycolysis in CD8+ T cells with this compound was used to study the impact on their function, specifically the secretion of IFN-γ. nih.gov

Effects on Fibrosis-Related Processes (e.g., fibroblast activation)

The inhibition of PFKFB3, the molecular target of this compound, has emerged as a significant factor in modulating fibrosis-related processes, particularly the activation of fibroblasts.

In the context of renal fibrosis, PFKFB3 plays a critical role in driving the activation of renal fibroblasts into myofibroblasts, a key event in the progression of the disease. nih.govnih.gov Studies have shown that PFKFB3 is upregulated in mouse kidneys following injury. nih.gov In cultured renal fibroblasts (NRK-49F cells), PFKFB3 expression is increased upon exposure to TGFβ1, a potent pro-fibrotic cytokine. nih.gov This increase in PFKFB3 is associated with an increase in fibrotic markers like α-SMA and fibronectin. nih.gov

Crucially, the knockdown of PFKFB3 in these renal fibroblasts significantly diminishes the TGFβ1-induced upregulation of these fibrotic markers, an effect that is correlated with the suppression of glycolysis. nih.gov This indicates that PFKFB3-mediated glycolysis is a key driver of fibroblast activation. nih.gov Mechanistically, the glycolytic metabolite lactate has been shown to promote the fibrotic activation of these cells. nih.gov In vivo studies using mice with a specific deficiency of Pfkfb3 in myofibroblasts showed a substantial decrease in kidney fibrosis after injury. nih.gov

In the setting of pulmonary fibrosis, enhanced aerobic glycolysis in lung fibroblasts is also a recognized feature. tandfonline.com Inhibition of glycolysis through the PFKFB3 inhibitor 3PO or genetic disruption of the Pfkfb3 gene has been shown to blunt the differentiation of lung fibroblasts into myofibroblasts and attenuate their pro-fibrotic phenotypes. tandfonline.com

Furthermore, in myeloid cells, PFKFB3-mediated glycolysis has been implicated in promoting kidney fibrosis. frontiersin.org The inhibition of PFKFB3 in myeloid cells suppressed the expression of α-SMA and extracellular matrix proteins induced by TGFβ. frontiersin.org

Preclinical Investigations of Az Pfkfb3 67 in Disease Models

Research in Oncological Models

The compound AZ PFKFB3 67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has been the subject of preclinical research to evaluate its potential as an anti-cancer agent. probechem.commedchemexpress.comresearchgate.net PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells to support their rapid proliferation. nih.govmdpi.comnih.gov

Solid Tumor Models (e.g., breast, lung, pancreatic, colorectal)

Overexpression of PFKFB3 has been observed in various solid tumors, including breast, colon, and pancreatic cancers, correlating with poor prognosis. spandidos-publications.comnih.govmdpi.com Preclinical studies have explored the impact of inhibiting PFKFB3 in these cancer types.

For colorectal cancer (CRC) , high PFKFB3 expression is associated with worse survival. au.dk PFKFB3 is thought to be involved in the inflammation-cancer transformation and resistance to chemoradiotherapy in CRC. researchgate.net Studies with the PFKFB3 inhibitor KAN0438757, which has a different chemical scaffold from this compound, have shown reduced migration, invasion, and survival of CRC cells, suggesting the potential of targeting this pathway. au.dk In a preclinical mouse model of colorectal cancer, PFKFB3 was one of the genes downregulated in liver metastases upon low-dose metronomic chemotherapy. mdpi.com

In pancreatic ductal adenocarcinoma (PDAC) , KRAS mutations are common and contribute to aerobic glycolysis, partly through the upregulation of PFKFB3. frontiersin.org The inhibition of both PFKFB3 and glutamine metabolism has been shown to be effective in killing KRAS-mutated pancreatic cancer cells. frontiersin.org

Research has also pointed to the role of PFKFB3 in glioblastoma , where its inhibition may represent a therapeutic strategy to counter the epithelial-mesenchymal transition (EMT) associated with increased motility and therapy resistance. dergipark.org.tr

Hematological Malignancies

Preclinical research indicates that this compound has been investigated in models of hematological cancers. Specifically, in MCL-1-dependent cancer cells, direct inhibition of PFKFB3 by this compound was shown to mimic the inhibitory effect of BAPTAi on mTORC1 activity and MCL-1 protein levels. open.ac.uk In cell lines such as SU-DHL-4 and OCI-LY-1, this compound was observed to decrease the levels of the anti-apoptotic protein MCL-1. medchemexpress.comopen.ac.uk

| Cancer Type | Model | Key Findings | Citations |

|---|---|---|---|

| Hematological Malignancies | SU-DHL-4 and OCI-LY-1 cell lines | Decreased MCL-1 protein levels. | medchemexpress.comopen.ac.uk |

| Triple-Negative Breast Cancer (TNBC) | TNBC cell lines | Did not affect PFKP, PFKL expression, or lactate (B86563) production, indicating a different mechanism from other PFKFB3 inhibitors. | patsnap.com |

| Pancreatic Ductal Adenocarcinoma (PDAC) | KRAS-mutated pancreatic cancer cells | Combined inhibition of PFKFB3 and glutamine metabolism led to cancer cell death. | frontiersin.org |

Mechanisms of Tumor Growth Inhibition (e.g., glycolysis suppression, cell cycle arrest, apoptosis)

The primary mechanism of action of this compound is the inhibition of the PFKFB3 enzyme, which is a potent activator of glycolysis. nih.govmdpi.com By inhibiting PFKFB3, this compound is expected to reduce the rate of glycolysis in cancer cells, thereby limiting their energy supply and biosynthetic precursors needed for rapid growth. spandidos-publications.comnih.gov

Inhibition of PFKFB3 has been linked to several downstream effects that contribute to tumor growth inhibition:

Suppression of Glycolysis: PFKFB3 inhibitors decrease the levels of fructose-2,6-bisphosphate (F-2,6-BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. nih.gov This leads to reduced glucose uptake and lactate production in many cancer models. auctoresonline.orgmdpi.com However, some studies with this compound in endothelial cells and TNBC cells did not observe a decrease in lactate production, suggesting its anti-angiogenic and potential anti-cancer effects might occur independently of glycolysis inhibition in certain contexts. patsnap.comresearchgate.netnih.gov

Cell Cycle Arrest: PFKFB3 can translocate to the nucleus and regulate cell cycle progression. nih.gov Its inhibition has been shown to induce cell cycle arrest, often at the G1/S phase, in cancer cells. auctoresonline.org

Induction of Apoptosis: By disrupting cellular metabolism and creating energetic stress, PFKFB3 inhibition can lead to apoptosis (programmed cell death) in tumor cells. nih.gov This can be a result of synergistic effects when combined with other therapies. nih.gov

Inhibition of Angiogenesis: this compound has demonstrated significant inhibition of angiogenesis (the formation of new blood vessels) in vivo. probechem.comresearchgate.netnih.gov This effect was surprisingly found to be independent of glycolysis inhibition in endothelial cells, suggesting a novel mechanism of action for this compound in disrupting tumor vasculature. mdpi.comresearchgate.netnih.gov

Studies on Chemoresistance and Radioresistance Sensitization

PFKFB3 is implicated in the resistance of cancer cells to both chemotherapy and radiotherapy. spandidos-publications.comresearchgate.netdergipark.org.tr Therefore, inhibiting PFKFB3 with compounds like this compound is being investigated as a strategy to sensitize tumors to these conventional treatments.

Inhibition of PFKFB3 has been shown to enhance the efficacy of radiotherapy. nih.gov Studies have found that PFKFB3 inhibition can impair DNA repair mechanisms in irradiated cancer cells, leading to delayed cell cycle progression and reduced long-term survival. researchgate.netnih.gov This suggests that PFKFB3 is a potential target for radiosensitization. nih.gov

Regarding chemoresistance, PFKFB3 expression has been linked to resistance to various drugs. mdpi.com PFKFB3 inhibitors are being explored to overcome this resistance. spandidos-publications.com For instance, inhibiting PFKFB3 has been proposed to negatively regulate the Ras and AKT signaling pathways in HER2+ breast cancer cells, potentially resensitizing them to treatment. mdpi.com Furthermore, PFKFB3 inhibition has been shown to sensitize cancer cells to DNA crosslinking chemotherapies by suppressing specific DNA repair pathways like the Fanconi anemia repair pathway. researchgate.net

Combination Strategies with Other Investigational Therapies

The therapeutic potential of PFKFB3 inhibitors like this compound is being explored in combination with other targeted therapies. spandidos-publications.comnih.gov

One area of investigation is the combination with anti-angiogenic therapies. For example, combining a PFKFB3 inhibitor with an anti-VEGF therapy like bevacizumab in glioblastoma models resulted in improved tumor vasculature, reduced tumor hypoxia, and enhanced delivery and efficacy of chemotherapy. researchgate.netismrm.org

Combination with immunotherapy is another promising avenue. The expression of PD-L1, a key immune checkpoint protein, can be influenced by metabolic pathways. In tumor-associated monocytes, PFKFB3 upregulation has been shown to promote PD-L1 expression. ijbs.com This suggests that inhibiting PFKFB3 could potentially enhance the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.

Furthermore, in KRAS-mutated pancreatic cancer, simultaneously inhibiting PFKFB3 and glutamine metabolism demonstrated a synthetic lethal interaction, leading to significant cancer cell death. frontiersin.org In breast cancer models resistant to PI3K inhibitors, targeting metabolic pathways, including the one regulated by PFKFB3, is being explored to overcome resistance. nih.gov

Research in Neurodegenerative Disease Models

Recent research has uncovered a role for the glycolytic enzyme PFKFB3 in the pathogenesis of certain neurodegenerative diseases. nih.gov In healthy neurons, PFKFB3 levels are typically low, which favors glucose metabolism through the pentose (B10789219) phosphate (B84403) pathway (PPP) to produce antioxidants like NADPH. nih.govresearchgate.net

In a mouse model of CLN7 disease, a type of neuronal ceroid lipofuscinosis (a pediatric neurodegenerative disorder), there is an aberrant upregulation of PFKFB3 in neurons. nih.gov This leads to a shift towards increased glycolysis and away from the protective PPP, resulting in elevated mitochondrial reactive oxygen species (mROS) and contributing to the disease's pathology. nih.gov

Preclinical studies have shown that the administration of this compound in the brain of this mouse model, as well as in cells derived from CLN7 patients, can rectify key hallmarks of the disease. nih.gov By inhibiting PFKFB3, this compound prevented the abnormal increase in neuronal glycolysis. nih.gov

Furthermore, this compound has demonstrated neuroprotective effects in other contexts. It was found to prevent neuronal death triggered by the Alzheimer's disease-related peptide Aβ25-35. probechem.com In models of excitotoxicity and oxygen-glucose deprivation, this compound prevented NADPH oxidation, redox stress, and apoptotic cell death in mouse primary neurons. probechem.comresearchgate.net In vivo administration in a mouse model of stroke significantly reduced motor discoordination and brain infarct injury. probechem.com

| Disease Model | Key Findings | Citations |

|---|---|---|

| CLN7 Neuronal Ceroid Lipofuscinosis (mouse model and patient-derived cells) | Rectified key disease hallmarks by preventing the aberrant increase in neuronal glycolysis. | nih.gov |

| Alzheimer's Disease (in vitro) | Prevented neuronal death triggered by the Aβ25-35 peptide. | probechem.com |

| Stroke (mouse model) | Alleviated motor discoordination and brain infarct injury. | probechem.com |

| Excitotoxicity/Oxygen-Glucose Deprivation (in vitro) | Prevented NADPH oxidation, redox stress, and apoptotic cell death in neurons. | probechem.comresearchgate.net |

Stroke Models: Neuroprotective Benefits of this compound

The small molecule this compound, a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3), has demonstrated significant neuroprotective effects in preclinical stroke models. nih.govbioworld.com PFKFB3 is an enzyme that promotes glycolysis. alzdiscovery.org Under pathological conditions like the excitotoxicity associated with stroke, PFKFB3 activity increases, leading to a shift in glucose metabolism that results in redox stress and neuronal death. bioworld.com

In a mouse model of transient middle cerebral artery occlusion, administration of this compound was shown to effectively decrease the volume of the infarcted brain area. bioworld.com Furthermore, studies have reported that treatment with this inhibitor led to relevant neuroprotective effects and improvements in functional and behavioral recovery after a stroke. bioworld.com Specifically, in vivo administration of this compound to mice significantly mitigated motor discoordination and brain infarct injury following middle carotid artery occlusion and reperfusion. nih.gov These findings suggest that the pharmacological inhibition of PFKFB3 by this compound represents a promising neuroprotective strategy for conditions involving excitotoxicity, such as stroke. nih.gov

Neuronal Ceroid Lipofuscinosis (CLN7) Models: Rectification of Disease Hallmarks

This compound has shown promise in preclinical models of Neuronal Ceroid Lipofuscinosis type 7 (CLN7), a rare, inherited lysosomal storage disease that leads to severe neurodegeneration in children. repec.orgnih.gov The disease is caused by mutations in the CLN7/MFSD8 gene, which encodes a lysosomal membrane protein. nih.gov

Research using a mouse model of CLN7 disease (Cln7∆ex2) has revealed that a failure in autophagy leads to the accumulation of damaged mitochondria in neurons. repec.orgnih.gov This mitochondrial dysfunction results in elevated levels of mitochondrial reactive oxygen species (mROS), which in turn activates the glycolytic enzyme PFKFB3. repec.orgnih.gov This aberrant upregulation of PFKFB3 is a key contributor to the pathogenesis of CLN7. repec.orgnih.gov

The administration of the highly selective PFKFB3 inhibitor, this compound, in the brains of Cln7∆ex2 mice and in cells derived from CLN7 patients has been shown to rectify key hallmarks of the disease. repec.orgnih.govnih.gov By inhibiting PFKFB3, this compound helps to correct the metabolic shift and alleviate the downstream pathological consequences. biorxiv.org These findings suggest that targeting PFKFB3 with inhibitors like this compound could be a viable therapeutic approach for CLN7 and potentially other lysosomal storage diseases. repec.orgnih.gov

Mechanisms of Neuronal Protection (e.g., preventing redox stress, glycolytic activation)

The neuroprotective effects of this compound are primarily attributed to its ability to modulate cellular metabolism, specifically by preventing the detrimental overactivation of glycolysis and subsequent redox stress in neurons. nih.gov In healthy neurons, the rate of glycolysis is typically low, allowing glucose to be shunted through the pentose phosphate pathway (PPP). nih.gov The PPP is crucial for generating NADPH, which is essential for maintaining the cellular redox balance and protecting against oxidative damage. nih.gov

Under excitotoxic conditions, such as those that occur during a stroke, PFKFB3 becomes stabilized and hyperactive, driving an increase in glycolysis. nih.govalzdiscovery.org This metabolic shift diverts glucose away from the protective PPP, leading to NADPH depletion, redox stress, and ultimately, apoptotic cell death. nih.gov

This compound, as a potent and selective inhibitor of PFKFB3, intervenes in this pathological cascade. nih.govmedchemexpress.com It prevents the sharp increase in glycolysis triggered by excitotoxic stimuli or oxygen-glucose deprivation/reoxygenation. nih.gov By doing so, it preserves the function of the PPP, ensuring a sufficient supply of NADPH to counteract redox stress. researchgate.net Studies have shown that this compound treatment can prevent the oxidation of NADPH and the subsequent apoptotic death of neurons in in vitro models of ischemia/reperfusion. nih.govresearchgate.net This prevention of glycolytic activation and the maintenance of redox homeostasis are the core mechanisms behind the observed neuronal protection. nih.govresearchgate.net

| Feature | Description |

| Normal Neuronal Metabolism | Low glycolytic rate, glucose primarily metabolized through the Pentose Phosphate Pathway (PPP) to produce NADPH for redox balance and survival. nih.gov |

| Pathological Condition (e.g., Stroke) | Excitotoxic stimuli lead to stabilization and activation of PFKFB3, causing a surge in glycolysis. nih.govalzdiscovery.org |

| Effect of Increased Glycolysis | Diverts glucose from the PPP, leading to reduced NADPH, increased redox stress, and neuronal apoptosis. nih.gov |

| Action of this compound | Selectively inhibits PFKFB3, preventing the pathological increase in glycolysis. nih.govmedchemexpress.com |

| Protective Mechanism | Preserves PPP function, maintains NADPH levels, prevents redox stress, and inhibits apoptotic neuronal death. nih.govresearchgate.net |

Research in Inflammatory and Autoimmune Disease Models

Modulation of Immune Cell Activation and Recruitment (e.g., macrophages, neutrophils)

Research indicates that the inhibition of PFKFB3 can modulate the activation and recruitment of key immune cells, such as macrophages and neutrophils, which are central to inflammatory and autoimmune responses. PFKFB3-driven glycolysis is recognized as a significant factor in the activation of macrophages and endothelial cells, contributing to inflammation. researchgate.net

In the context of atherosclerosis, a disease with a significant inflammatory component, PFKFB3 has been identified as a potential therapeutic target. nih.gov Studies have shown that PFKFB3 controls the proliferation and infiltration of proinflammatory monocytes. nih.gov Furthermore, PFKFB3 expression is associated with the expansion of inflammatory monocytes in patients with atherosclerotic coronary artery disease. nih.gov Activated M1 macrophages, which play a pro-inflammatory role, exhibit a metabolic shift towards glycolysis, a process regulated by enzymes including PFKFB3. frontiersin.org

Regarding neutrophils, studies have revealed increased expression of several glycolytic genes in neutrophils from rheumatoid arthritis (RA) patients, with the most significant being PFKFB3. nih.gov This suggests a dysregulation of metabolic pathways in these immune cells in the context of autoimmune disease. nih.gov However, a study using this compound on neutrophils from healthy controls found that it did not affect neutrophil ROS production or NET release, in contrast to another less specific PFKFB3 inhibitor, 3PO. nih.gov This highlights the need for further research to clarify the specific effects of this compound on neutrophil function.

Attenuation of Inflammatory Responses (e.g., sepsis, rheumatoid arthritis, atherosclerosis)

The modulation of immune cell metabolism by targeting PFKFB3 has shown potential in attenuating inflammatory responses across various disease models, including sepsis, rheumatoid arthritis (RA), and atherosclerosis. nih.govnih.govresearchgate.net

In models of sepsis , a life-threatening condition driven by an overwhelming inflammatory response, PFKFB3 plays a critical role. researchgate.netnih.gov PFKFB3 is overexpressed in various cells implicated in sepsis, including macrophages and neutrophils, and this increased PFKFB3-driven glycolysis is linked to the excessive inflammation seen in the condition. nih.gov Pharmacological inhibition of PFKFB3 has been associated with decreased mortality in sepsis models, positioning it as a promising therapeutic target. nih.gov

In the context of rheumatoid arthritis , an autoimmune disease characterized by chronic inflammation of the joints, metabolic dysregulation in immune cells is a key feature. nih.govtandfonline.com Dendritic cells (DCs), which are crucial for initiating pro-inflammatory immune responses, rely on glycolysis. researchgate.net Inhibiting glycolysis in DCs in the presence of a self-antigen has been shown to induce antigen-specific immunosuppressive responses and restrain arthritis in mouse models. researchgate.net While direct studies with this compound in RA models are limited, the principle of targeting glycolysis to dampen the inflammatory response is well-established.

For atherosclerosis , research has demonstrated that both global heterozygous and myeloid cell-specific deficiency of Pfkfb3 can reduce the development of atherosclerosis in mice. nih.gov Pharmacological inhibitors of PFKFB3 have also shown efficacy in hampering atherogenesis in preclinical models, further validating its role as a therapeutic target. nih.gov These findings suggest that by controlling the metabolic activity of key immune cells, PFKFB3 inhibition can effectively attenuate the chronic inflammatory processes that drive these diseases.

| Disease Model | Role of PFKFB3-Driven Glycolysis | Effect of PFKFB3 Inhibition |

| Sepsis | Drives excessive inflammatory response in immune cells like macrophages and neutrophils. nih.gov | Associated with decreased mortality and mitigation of excessive inflammation. nih.gov |

| Rheumatoid Arthritis | Supports pro-inflammatory functions of immune cells such as dendritic cells. researchgate.net | Induces antigen-specific immunosuppressive responses and reduces inflammation in mouse models. researchgate.net |

| Atherosclerosis | Promotes the proliferation and infiltration of pro-inflammatory monocytes and macrophage activation. nih.gov | Reduces atherogenesis in preclinical models. nih.gov |

Research in Metabolic Disorder Models

While the primary focus of research on this compound has been in the fields of neuroprotection and inflammation, its mechanism of action inherently links it to the study of metabolic disorders. PFKFB3 is a critical regulator of glycolysis, the metabolic pathway that breaks down glucose to produce energy. thno.org Dysregulation of glycolysis is a hallmark of many metabolic diseases.

Research in the context of cancer has extensively studied PFKFB3 inhibition as a strategy to reduce the metabolic rate of tumor cells, which often exhibit heightened glycolysis (the Warburg effect). thno.org In adipocyte development, PFKFB3-dependent glucose metabolism has been shown to be a regulatory factor. rndsystems.com

In models of atherosclerosis, which is closely linked to metabolic syndrome, PFKFB3-mediated glycolysis in macrophages is a key driver of the disease. nih.gov Studies using genetic deletion have shown a complex, gene-dosage effect of Pfkfb3 on the development of atherosclerosis, highlighting the need for careful consideration when targeting this pathway. nih.gov While global or myeloid-specific partial deficiency of Pfkfb3 was protective, complete loss in macrophages impaired their ability to clear dead cells (efferocytosis) and worsened the disease. nih.gov

Although specific studies focusing solely on this compound in classic metabolic disorder models like diabetes or obesity are not as prevalent in the provided search results, the compound's role as a modulator of a key glycolytic enzyme makes it a relevant tool for investigating metabolic dysregulation in various pathological conditions. rndsystems.commedchemexpress.com

Endothelial Dysfunction and Vascular Health (e.g., obesity, diabetes, hypertension)

The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, the metabolic pathway that breaks down glucose for energy. Research has identified PFKFB3 as a significant contributor to endothelial dysfunction, a hallmark of various vascular-related diseases including obesity, type 2 diabetes (T2D), and pulmonary hypertension. Upregulation of PFKFB3 in endothelial cells is a common feature in these pathological states.

In the context of obesity and T2D, studies have shown that PFKFB3 expression is markedly increased in the endothelial cells of both animal models and human patients. This increase in PFKFB3 activity leads to a cascade of detrimental effects on vascular health. Specifically, heightened PFKFB3-driven glycolysis has been shown to decrease the bioavailability of nitric oxide (NO), a crucial molecule for maintaining vessel homeostasis and proper blood flow. This occurs through the phosphorylation and subsequent inhibition of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. Concurrently, PFKFB3 upregulation enhances the activity of NADPH oxidases (NOX), which are major sources of reactive oxygen species (ROS) that contribute to vascular dysfunction. Factors characteristic of T2D, such as high glucose and elevated levels of the pro-inflammatory cytokine TNFα, have been demonstrated to directly increase PFKFB3 expression.

Furthermore, PFKFB3-mediated glycolysis in endothelial cells has been shown to promote the development of pulmonary hypertension. While direct preclinical studies using this compound in these specific models of endothelial dysfunction are not extensively documented in the provided search results, its function as a potent and selective inhibitor of PFKFB3 positions it as a key research tool to investigate the therapeutic potential of targeting this pathway. tmc.edubiorxiv.org By blocking PFKFB3, this compound can help elucidate the precise role of glycolysis in the progression of vascular diseases and evaluate the effects of its inhibition.

Table 1: PFKFB3's Role in Endothelial and Vascular Health

| Condition | Model/System | Key Findings Related to PFKFB3 | Citation |

|---|---|---|---|

| Obesity / Type 2 Diabetes | Endothelial cells from T2D patients and obese animal models | PFKFB3 expression is significantly increased. | biorxiv.org |

| Human Aortic Endothelial Cells (HAECs) | Overexpression of PFKFB3 decreases NO production by increasing eNOS-T495 phosphorylation. | biorxiv.org | |

| Human Aortic Endothelial Cells (HAECs) | PFKFB3 enhances the activity of ROS-producing enzymes NOX1 and NOX5. | biorxiv.org | |

| Human Aortic Endothelial Cells (HAECs) | High glucose and TNFα levels increase PFKFB3 expression. | biorxiv.org | |

| Pulmonary Hypertension | General Research Mention | PFKFB3-mediated endothelial glycolysis is implicated in promoting pulmonary hypertension. | tmc.edu |

Adipocyte Development and Differentiation

Adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes, is intrinsically linked to cellular metabolism. Glucose metabolism, in particular, plays a pivotal role in this developmental process. The enzyme PFKFB3 has been identified as a key regulator of the metabolic remodeling required for successful adipocyte differentiation and maturation. nih.gov

In preclinical studies using the 3T3-L1 adipocyte model, research has demonstrated that adipocyte maturation depends on an acceleration of glycolysis. researchgate.netbiorxiv.org This increase in glycolytic flux is concurrent with the upregulation of PFKFB3. researchgate.net The enzyme's primary role is to produce fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase 1 (PFK1), which is the rate-limiting step in glycolysis. researchgate.netbiorxiv.org

Investigations using both genetic (e.g., siRNA) and pharmacological approaches have confirmed the critical role of PFKFB3. nih.gov When PFKFB3 is inhibited, the necessary increase in glucose uptake and glycolysis is blocked, which in turn prevents the full expression of key proteins associated with healthy, mature adipocytes, such as GLUT4 (an insulin-responsive glucose transporter) and adiponectin. nih.gov The use of pharmacological inhibitors like this compound in these studies highlights that specifically targeting PFKFB3 activity is sufficient to halt the metabolic reprogramming essential for adipocyte development. nih.gov This positions PFKFB3 as a significant factor in the study of adipose tissue formation. nih.govbiorxiv.org

Table 2: Role of PFKFB3 in Adipocyte Development

| Model System | Approach | Research Finding | Citation |

|---|---|---|---|

| 3T3-L1 Adipocytes | Differentiation in varied glucose media | Differentiation cocktail alone was insufficient for maturation; 5 mM glucose was required to promote glucose uptake, glycolysis, and expression of GLUT4 and adiponectin. | nih.gov |

| 3T3-L1 Adipocytes | Genetic (siRNA) and Pharmacologic Inhibition | Inhibition of PFKFB3 blocked the positive effects of glucose on adipocyte differentiation. | nih.gov |

| 3T3-L1 Adipocytes | Metabolic Analysis | PFKFB3 is a key regulator of the cellular metabolic remodeling required for adipocyte differentiation and maturation. | nih.gov |

| Adipose Tissue | General Research Mention | PFKFB3 is expressed at high levels in adipose tissue compared to other tissues. | researchgate.netbiorxiv.org |

Research in Angiogenesis-Related Pathologies (e.g., ocular neovascularization)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer and ocular neovascular diseases. Pathological angiogenesis is a primary cause of vision loss in neovascular age-related macular degeneration (nAMD). patsnap.comnih.gov The inhibition of endothelial cell metabolism, particularly glycolysis driven by PFKFB3, has emerged as a promising therapeutic strategy. researchgate.netnih.gov

In the context of ocular neovascularization, research has focused on the role of myeloid cells (macrophages and microglia) in driving aberrant blood vessel growth in the eye. patsnap.comnih.gov In a mouse model of choroidal neovascularization (CNV), a key feature of nAMD, macrophages accumulating at the site of injury express high levels of PFKFB3. patsnap.comnih.gov This PFKFB3-driven glycolysis in macrophages leads to their activation and the promotion of an angiogenic phenotype. nih.gov Critically, the pharmacological inhibition of PFKFB3 using this compound was shown to inhibit the activation of key signaling pathways (HIF-1α/HIF-2α and NF-κB) and almost completely prevented laser-induced CNV in mice. nih.gov This highlights that the suppression of PFKFB3-driven glycolysis in myeloid cells is a potent strategy to protect against pathological ocular neovascularization. nih.gov

Table 3: Preclinical Findings for this compound in Angiogenesis

| Model/System | Key Finding | Mechanism of Action | Citation |

|---|---|---|---|

| Human Aortic Endothelial Cells (in vitro) | Inhibited tube- and mesh-like structure formation. | Independent of glycolysis inhibition; did not decrease lactate or ATP levels. Did not inhibit EC migration or proliferation. | researchgate.net |

| In vivo Angiogenesis Model | Significantly inhibited angiogenesis even at low doses. | Confirmed to bind PFKFB3; disrupts angiogenesis process. | researchgate.net |

| Mouse Model of Choroidal Neovascularization (CNV) | This compound treatment almost completely prevented laser-induced CNV. | Inhibited activation of HIF-1α/HIF-2α and NF-κB signaling in myeloid cells (macrophages/microglia). | nih.gov |

| Myeloid Cells (in vitro) | PFKFB3-driven glycolysis promotes an angiogenic phenotype in macrophages. | Suppression of PFKFB3 attenuates expression of pro-angiogenic factors. | nih.gov |

Methodological Approaches and Analytical Techniques in Az Pfkfb3 67 Research

In Vitro Enzymatic Assays for PFKFB3 Activity

In vitro enzymatic assays are fundamental for directly measuring the inhibitory effect of AZ PFKFB3 67 on the kinase activity of the PFKFB3 enzyme. These cell-free assays are crucial for determining the potency and selectivity of the inhibitor.

One common approach involves incubating the recombinant PFKFB3 enzyme with its substrates, ATP and fructose-6-phosphate, in the presence of varying concentrations of this compound. The rate of production of the product, fructose-2,6-bisphosphate (F-2,6-P2), is then measured. This allows for the calculation of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Research has demonstrated that this compound is a potent inhibitor of PFKFB3, with a reported IC50 value of approximately 11 nM. tocris.com In one study, a cell-free enzymatic assay revealed an IC50 of 0.018 µM for AZ67 on PFKFB3 activity. researchgate.net These assays have also been used to compare the selectivity of this compound for PFKFB3 over other isoforms, such as PFKFB1 and PFKFB2, for which it shows significantly lower potency. tocris.com For instance, the IC50 values for PFKFB2 and PFKFB1 are 159 nM and 1130 nM, respectively. tocris.com

Cell-Based Assays for Metabolic Flux Analysis

To understand the impact of this compound on cellular metabolism, researchers employ various cell-based assays that measure metabolic flux. These assays provide insights into how the inhibition of PFKFB3 alters key metabolic pathways, particularly glycolysis.

The Seahorse XF Analyzer is a widely used instrument that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. open.ac.uk By treating cells with this compound and monitoring these rates, researchers can assess the inhibitor's effect on the balance between these two major energy-producing pathways. open.ac.ukpnas.org

Lactate (B86563) production measurement is another common method to assess glycolytic activity. open.ac.uk Lactate is the end product of anaerobic glycolysis, and its levels in the cell culture medium can be quantified to determine the rate of glycolysis. Interestingly, while this compound is a potent inhibitor of the PFKFB3 enzyme, some studies have shown that it does not always lead to a decrease in lactate production in certain cell types, such as endothelial cells, under specific conditions. mdpi.comnih.govresearchgate.net This suggests that the cellular response to PFKFB3 inhibition can be context-dependent. mdpi.com

Cellular Phenotyping Assays

Cellular phenotyping assays are crucial for evaluating the functional consequences of PFKFB3 inhibition by this compound on various cellular behaviors. These assays provide a bridge between the biochemical activity of the compound and its potential therapeutic effects.

Proliferation Assays: These assays measure the rate of cell division and are used to determine if this compound has cytostatic effects. Studies have shown that in some contexts, such as in nasopharyngeal carcinoma, knockdown of PFKFB3 can reduce cell proliferation. jcancer.org However, in other cell types like endothelial cells, this compound did not diminish proliferation. mdpi.comnih.govresearchgate.net

Apoptosis Assays: These assays detect programmed cell death. PFKFB3 inhibition has been linked to the induction of apoptosis in some cancer cell lines. mdpi.com In mouse cortical primary neurons, this compound was found to prevent apoptosis induced by amyloid-beta peptide. alzdiscovery.org Conversely, decreasing PFKFB3 in nasopharyngeal carcinoma cells led to an increase in the total apoptosis rate. jcancer.org

Migration Assays: These assays, often performed using a "scratch" or Transwell assay, assess the ability of cells to move. This is particularly relevant in the context of cancer metastasis and angiogenesis. Similar to proliferation, the effect of this compound on cell migration appears to be cell-type specific, with no inhibition observed in endothelial cells in some studies. mdpi.comnih.govresearchgate.net

Tube Formation Assays: This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane matrix. This compound has demonstrated good inhibitory efficacy in the tube-formation assay, suggesting its potential as an anti-angiogenic agent. mdpi.comnih.govresearchgate.netnih.gov

Omics Approaches: Metabolomics, Proteomics, Phosphoproteomics, and Transcriptomics for Pathway Analysis

"Omics" technologies provide a global, unbiased view of the molecular changes induced by this compound, enabling a deeper understanding of its mechanism of action and effects on cellular pathways.

Metabolomics: This approach involves the comprehensive analysis of all metabolites in a biological sample. In the context of this compound research, metabolomics can be used to identify and quantify the changes in various metabolic pathways beyond just glycolysis, providing a broader picture of the metabolic reprogramming induced by the inhibitor. ub.edu

Proteomics: This is the large-scale study of proteins. Proteomic analysis can reveal changes in the expression levels of numerous proteins following treatment with this compound, helping to identify downstream targets and affected signaling pathways. ub.edu

Phosphoproteomics: As PFKFB3 is a kinase, its inhibition can have widespread effects on cellular signaling cascades that are regulated by phosphorylation. Phosphoproteomics allows for the global analysis of protein phosphorylation, providing insights into the signaling pathways modulated by this compound. nih.gov

Transcriptomics: This involves the analysis of the complete set of RNA transcripts in a cell. By examining changes in gene expression following treatment with this compound, researchers can understand how the inhibitor affects cellular processes at the transcriptional level. ub.edu

These omics approaches, often used in combination, are powerful tools for hypothesis generation and for building a comprehensive model of the cellular response to PFKFB3 inhibition. rug.nl

Molecular Techniques for Protein Expression and Modification Analysis

Standard molecular biology techniques are routinely used to validate the findings from omics studies and to investigate specific molecular events.

Western Blot: This is a widely used technique to detect and quantify the expression levels of specific proteins. mdpi.com In this compound research, Western blotting is used to confirm the expression of PFKFB3 in different cell types and to assess how its levels might change in response to various stimuli. mdpi.com It is also used to analyze the expression of downstream signaling proteins and markers of cellular processes like apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., PCNA). jcancer.orgnih.gov

Phosphorylation Studies: To investigate the effects of this compound on specific signaling pathways, researchers often use phospho-specific antibodies in Western blot analyses. These antibodies recognize the phosphorylated form of a protein, allowing for the direct assessment of the activity of upstream kinases. For example, studies might examine the phosphorylation status of proteins downstream of PFKFB3 to understand the signaling consequences of its inhibition. nih.gov

Development and Application of Preclinical Animal Models

To evaluate the in vivo efficacy and potential therapeutic applications of this compound, researchers utilize preclinical animal models of various diseases. These models are essential for bridging the gap between in vitro findings and potential clinical use.

Mouse models are commonly employed in this compound research. For instance, in a mouse model of transient middle cerebral artery occlusion (a model for stroke), administration of AZ-67 was shown to decrease the infarcted brain volume and lead to neuroprotective effects and functional recovery. bioworld.com In another study, this compound demonstrated significant inhibition of angiogenesis in vivo, even at low doses. nih.gov Furthermore, in a mouse model of CLN7 disease, a lysosomal storage disorder, administration of this compound in the brain rectified key disease hallmarks. mmu.ac.uk These studies highlight the importance of animal models in demonstrating the potential of this compound in various pathological conditions.

Table 2: Preclinical Animal Model Findings for this compound

| Disease Model | Animal | Key Findings | Reference |

| Stroke (transient middle cerebral artery occlusion) | Mouse | Decreased infarct volume, neuroprotection, functional recovery | bioworld.com |

| Angiogenesis | Mouse | Significant inhibition of angiogenesis in vivo | nih.gov |

| CLN7 Disease | Mouse | Rectification of key disease hallmarks in the brain | mmu.ac.uk |

| Ischemia (middle cerebral artery occlusion) | Mouse | Improved neurological deficit, prevented motor discoordination, decreased infarcted brain volume | alzdiscovery.org |

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Species (mechanistic insights into systemic effects)

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound, such as its half-life, clearance, and bioavailability in preclinical species, have not been extensively reported in publicly available scientific literature. alzdiscovery.org Therefore, a quantitative summary of its absorption, distribution, metabolism, and excretion (ADME) properties cannot be provided at this time. Research on other PFKFB3 inhibitors, such as PFK15, has characterized these parameters, but similar data for this compound remains undisclosed. nih.gov

Pharmacodynamic Properties and Mechanistic Insights

This compound is a potent and highly selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3). probechem.commedchemexpress.com Its high affinity and selectivity for the PFKFB3 isozyme over other isoforms, PFKFB1 and PFKFB2, have been established through in vitro kinase assays. medchemexpress.com This selectivity is crucial for its use as a research tool to probe the specific functions of PFKFB3.

Table 1: In Vitro Selectivity of this compound

| Target Isozyme | IC50 (nM) |

|---|---|

| PFKFB3 | 11 |

| PFKFB2 | 159 |

| PFKFB1 | 1130 |

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against different PFKFB isozymes, demonstrating its selectivity. Data sourced from medchemexpress.com.

Preclinical studies have provided significant mechanistic insights into the systemic and cellular effects of PFKFB3 inhibition by this compound across various biological contexts.

Neuroprotective Effects: In preclinical models of neurological stress, this compound has demonstrated significant neuroprotective activity. probechem.commedchemexpress.com Studies using primary mouse neurons showed that the compound could prevent apoptotic cell death triggered by excitotoxicity and oxygen-glucose deprivation/reoxygenation models. probechem.com The mechanism involves preventing NADPH oxidation and subsequent redox stress. probechem.com Furthermore, in an in vivo mouse model of ischemia/reperfusion, administration of this compound was found to alleviate motor discoordination and reduce brain infarct injury. probechem.com Research has also shown that this compound can promote the normalization of PFKFB3 content in neurons. researchgate.net

Anti-Angiogenic Effects: this compound has been identified as a significant inhibitor of angiogenesis in vivo. researchgate.netnih.gov Interestingly, studies on its mechanism have revealed that this effect may be independent of glycolysis inhibition. In vitro experiments with human aortic endothelial cells (ECs) showed that while this compound exhibited good inhibitory efficacy in tube-formation assays, it did not decrease lactate production or ATP levels. researchgate.netnih.gov This suggests that the anti-angiogenic properties of targeting PFKFB3 with this compound may occur through pathways other than the canonical modulation of glycolytic flux in endothelial cells. researchgate.netnih.gov Isothermal titration calorimetry has confirmed the direct binding of AZ67 to the PFKFB3 enzyme. researchgate.netnih.gov

Modulation of Cellular Signaling and Survival: Research has utilized this compound to uncover links between PFKFB3, cellular metabolism, and cancer cell survival pathways. In specific lymphoma cell lines, the compound was used to demonstrate that inhibiting PFKFB3 activity leads to the suppression of mTORC1 activity. This, in turn, causes a decline in the levels of the anti-apoptotic protein MCL-1, highlighting a potential mechanism for inducing cell death in MCL-1-dependent cancers. medchemexpress.comresearchgate.net

Table 2: Summary of Preclinical Pharmacodynamic Findings for this compound

| Preclinical Model | Key Findings | Mechanistic Insight | Reference(s) |

|---|---|---|---|

| Mouse Primary Neurons | Attenuated cell death in excitotoxicity and oxygen-glucose deprivation models. | Prevents NADPH oxidation and redox stress. | probechem.com |

| Mouse Model of Stroke | Alleviated motor discoordination and reduced brain infarct size. | In vivo neuroprotection. | probechem.com |

| Human Aortic Endothelial Cells (in vitro) | Inhibited tube formation without affecting lactate production or ATP levels. | Anti-angiogenic effect is independent of glycolysis inhibition. | researchgate.netnih.gov |

These studies collectively establish this compound as a critical tool for understanding the multifaceted roles of PFKFB3, revealing that its inhibition impacts diverse biological processes such as neuronal survival and angiogenesis through both glycolysis-dependent and independent mechanisms.

Challenges, Limitations, and Future Directions in Az Pfkfb3 67 Research

Understanding Context-Dependent Effects and Off-Target Specificity Considerations

A significant challenge in the development of PFKFB3 inhibitors is the context-dependent nature of their effects and the potential for off-target activity. The cellular response to PFKFB3 inhibition can vary dramatically depending on the specific cell type, its metabolic state, and the surrounding microenvironment.

For instance, while some studies report that PFKFB3 inhibition reduces glycolysis, others have shown that the potent and selective inhibitor AZ PFKFB3 67 can inhibit angiogenesis independently of its effects on glycolysis. mdpi.com This suggests that the biological consequences of targeting PFKFB3 may extend beyond simple metabolic modulation.

Furthermore, the specificity of many PFKFB3 inhibitors has been a subject of debate. The widely used compound 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO) was initially believed to be a selective PFKFB3 inhibitor but has since been shown to have off-target effects, including the potential to block monocarboxylate transporters. mdpi.comiiarjournals.org Similarly, other inhibitors like PFK15 and PFK158 have had their specificity and direct enzymatic inhibition of PFKFB3 questioned. mdpi.com

This compound was developed to address these specificity concerns, demonstrating high selectivity for PFKFB3 over other isoforms. acs.orgtocris.com However, even with highly selective compounds, unexpected biological effects can arise. For example, one study found that this compound had no effect on neutrophil ROS production or NET formation, in contrast to the effects observed with the less specific inhibitor 3PO, suggesting that the previously observed effects were likely off-target. oup.com These findings underscore the importance of using well-characterized, selective inhibitors like this compound to accurately dissect the roles of PFKFB3.

Key Considerations for Off-Target Effects:

Structural Similarity: Kinase domains can share structural similarities, leading to the potential for inhibitors to bind to unintended targets.

Cellular Context: The proteome and metabolome of a cell can influence how an inhibitor interacts with its intended and unintended targets.

Compound-Specific Effects: Different chemical scaffolds may have unique off-target profiles, even if they are designed to inhibit the same primary target.

Identification and Validation of Robust Biomarkers for Target Engagement and Pathway Modulation

A critical need in the clinical development of this compound and other PFKFB3 inhibitors is the identification and validation of robust biomarkers. These biomarkers are essential for confirming that the drug is hitting its target (target engagement) and having the desired biological effect (pathway modulation).

Currently, measuring the intracellular concentration of fructose-2,6-bisphosphate (F2,6BP), the product of PFKFB3's kinase activity, serves as a direct biomarker of target engagement. nih.gov A decrease in F2,6BP levels following treatment with a PFKFB3 inhibitor provides evidence that the enzyme's activity has been successfully blocked. nih.gov

However, downstream markers of pathway modulation are also crucial. These can include: